molecular formula C11H8N2O B3028316 5-formyl-4-methyl-1H-indole-2-carbonitrile CAS No. 1857296-22-0

5-formyl-4-methyl-1H-indole-2-carbonitrile

Cat. No.: B3028316
CAS No.: 1857296-22-0
M. Wt: 184.19
InChI Key: WXKSWTXSZDGHGT-UHFFFAOYSA-N
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Description

5-formyl-4-methyl-1H-indole-2-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Selective Androgen Receptor Modulators

5-Formyl-4-methyl-1H-indole-2-carbonitrile is a key intermediate in the synthesis of selective androgen receptor modulators. Its synthesis involves a Nenitzescu reaction and further conversion to a novel triflate intermediate, followed by palladium-catalyzed cyanation (Boros, Kaldor, & Turnbull, 2011).

Supramolecular Aggregation Studies

This compound has been studied in the context of supramolecular aggregation. For instance, research on 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles demonstrated how these compounds form stoichiometric solvates and exhibit specific hydrogen bonding patterns, influencing their supramolecular structure (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Synthesis of Metal Complexes with Antimicrobial Activity

A ligand containing this compound has been synthesized and used to create metal complexes. These complexes have been examined for their potential antimicrobial activity, showcasing the chemical's role in creating biologically active compounds (Al-Obaidy, Ibraheem, & Mesher, 2020).

Pharmacologically Active Indoles Synthesis

The compound is also relevant in the synthesis of pharmacologically active indoles, which are tested for various biological activities including anti-inflammatory and antispasmodic activities (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).

Scalable Synthesis for Drug Development

Its scalable synthesis through sequential functionalization of 4-methyl-1H-indole has been reported, which is crucial for kilogram scale production, particularly in drug development (Zhang et al., 2018).

Domino Synthesis Protocol

This chemical plays a role in a one-pot three-component domino protocol for synthesizing a library of novel compounds, which includes a Knoevenagel condensation–Michael addition–intramolecular O-cyclization sequence of reactions (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is inhaled or comes into contact with skin or eyes .

Properties

IUPAC Name

5-formyl-4-methyl-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-8(6-14)2-3-11-10(7)4-9(5-12)13-11/h2-4,6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKSWTXSZDGHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266391
Record name 5-Formyl-4-methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857296-22-0
Record name 5-Formyl-4-methyl-1H-indole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1857296-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-4-methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.